molecular formula C12H18O13Zn4 B12841585 Hexaacetato(oxo)tetrazinc CAS No. 12129-82-7

Hexaacetato(oxo)tetrazinc

Cat. No.: B12841585
CAS No.: 12129-82-7
M. Wt: 631.8 g/mol
InChI Key: JCPDISNOORFYFA-UHFFFAOYSA-H
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Description

Hexaacetato(oxo)tetrazinc, also known as Zn4O(CH3COO)6, is a well-defined molecular model of zinc oxide. This compound is composed of four zinc atoms bridged by a central oxygen atom and six acetate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexaacetato(oxo)tetrazinc can be synthesized through a ligand exchange method. The process involves dissolving zinc acetate dihydrate in acetic acid and heating the solution to facilitate the formation of the desired compound. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods: Scaling up the process would involve optimizing reaction conditions, such as temperature, concentration, and purification techniques, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Hexaacetato(oxo)tetrazinc undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which Hexaacetato(oxo)tetrazinc exerts its effects is primarily through the release of zinc ions. These ions can interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Hexaacetato(oxo)tetrazinc can be compared with other zinc-based compounds, such as:

Uniqueness: this compound is unique due to its well-defined molecular structure, making it an excellent model for studying zinc oxide and its derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications further highlight its significance in scientific research .

Properties

CAS No.

12129-82-7

Molecular Formula

C12H18O13Zn4

Molecular Weight

631.8 g/mol

IUPAC Name

tetrazinc;oxygen(2-);hexaacetate

InChI

InChI=1S/6C2H4O2.O.4Zn/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;;;/q;;;;;;-2;4*+2/p-6

InChI Key

JCPDISNOORFYFA-UHFFFAOYSA-H

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2]

Origin of Product

United States

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